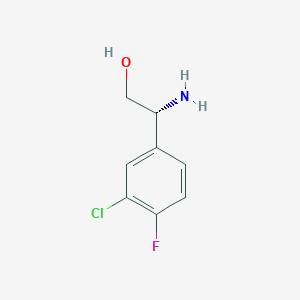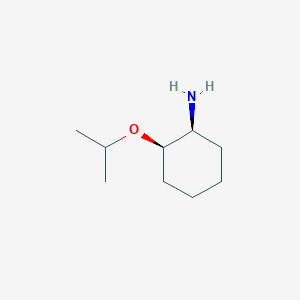![molecular formula C13H9BrN2O2S B12276026 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12276026.png)
1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core substituted with a benzenesulfonyl group and a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine typically involves the coupling of a benzenesulfonyl chloride with a pyrrolo[3,2-b]pyridine derivative. The reaction is often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in the presence of a solvent like 1,2-dichloroethane . The bromination step can be achieved using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products: The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives .
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex organic molecules.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical characteristics
Mécanisme D'action
The mechanism of action for 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is not well-defined, as it largely depends on the specific application and target. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzenesulfonyl group can form strong interactions with biological molecules, while the bromine atom can participate in halogen bonding .
Comparaison Avec Des Composés Similaires
- 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The presence of the benzenesulfonyl group also imparts distinct electronic and steric properties that can affect its behavior in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C13H9BrN2O2S |
|---|---|
Poids moléculaire |
337.19 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-bromopyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-9-11-12(7-4-8-15-11)16(13)19(17,18)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
VGPMUKMFYHBMIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Br)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)
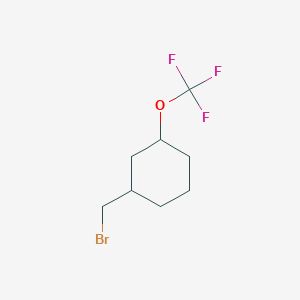

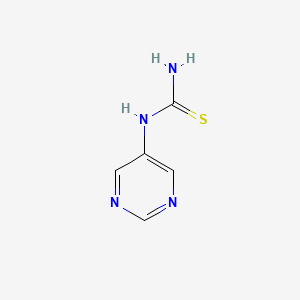
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)
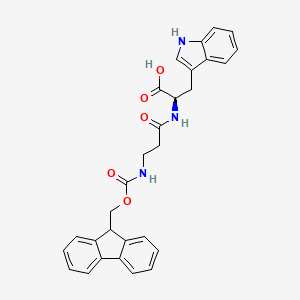
![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)
